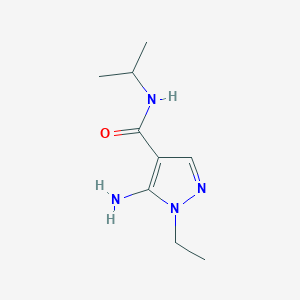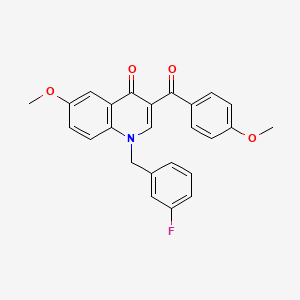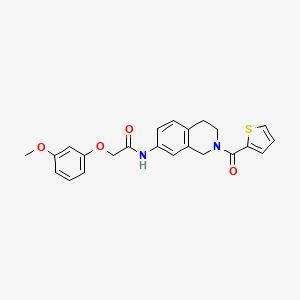
2-(3-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
The structural aspects and properties of amide-containing isoquinoline derivatives have been extensively studied. Research indicates that compounds with isoquinoline derivatives, similar in structure to the specified chemical, can form crystalline solids or gels when treated with various acids. These compounds have been shown to exhibit fluorescence properties, which could be utilized in material science and chemical sensing applications. For instance, some derivatives form host–guest complexes with enhanced fluorescence emission, a property valuable in developing fluorescent materials and probes (Karmakar et al., 2007).
Antitumor Activity
Isoquinoline derivatives have also been explored for their antitumor activities. Methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives have demonstrated inhibitory effects on cell proliferation in various tumor cell lines, suggesting potential applications in cancer therapy. Such compounds' cytostatic activity against leukemia and mammary tumor cells indicates their relevance in developing new antitumor agents (Ambros et al., 1988).
Fluorescence Derivatization in Chromatography
The use of isoquinoline derivatives as fluorescence derivatization reagents in chromatography highlights their application in analytical chemistry. These compounds can sensitively and selectively react with alcohols to form fluorescent esters, facilitating the detection of various compounds in high-performance liquid chromatography (HPLC) analyses (Yoshida et al., 1992).
ABCB1 Inhibitors
Research into 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors shows that certain basic nuclei linked to the isoquinoline moiety can significantly inhibit ABCB1 activity. This finding is crucial for overcoming drug resistance in cancer therapy, as ABCB1 (P-glycoprotein) is a known efflux transporter that contributes to the resistance of cancer cells to chemotherapeutic drugs (Colabufo et al., 2008).
Synthesis and Characterization
The synthesis and characterization of novel compounds based on isoquinoline derivatives have led to the discovery of molecules with potential anti-cancer activity. These studies contribute to the broader understanding of the chemical properties and biological activities of isoquinoline-based compounds, paving the way for their application in medicinal chemistry and drug development (Elfekki et al., 2014).
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-19-4-2-5-20(13-19)29-15-22(26)24-18-8-7-16-9-10-25(14-17(16)12-18)23(27)21-6-3-11-30-21/h2-8,11-13H,9-10,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMGUSHSZMJRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

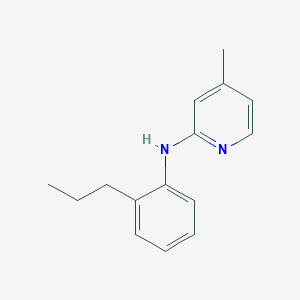
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2959128.png)
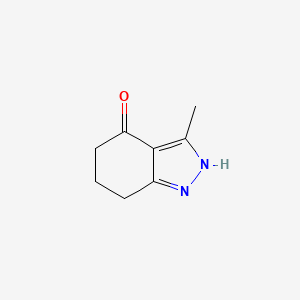
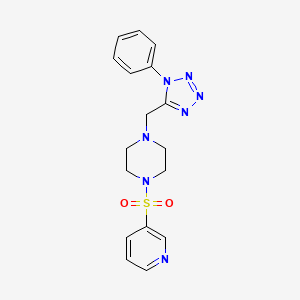
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2959134.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2959137.png)
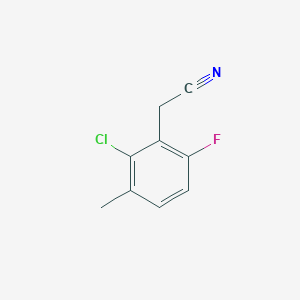


![2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2959143.png)
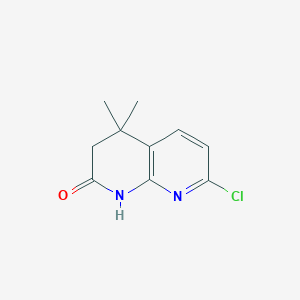
![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride](/img/structure/B2959145.png)
